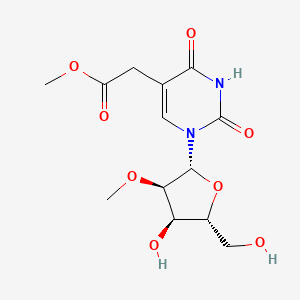
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H18N2O8 and its molecular weight is 330.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
5-Methoxycarbonylmethyl-2’-O-methyluridine is a thymidine analogue . The primary targets of this compound are replicated DNA molecules . These molecules play a crucial role in the replication and transcription processes within the cell.
Mode of Action
The compound interacts with its targets by inserting itself into the replicated DNA . This insertional activity allows the compound to interfere with the normal functioning of the DNA molecules .
Biochemical Pathways
The compound affects the DNA synthesis pathway . By inserting itself into the replicated DNA, it can disrupt the normal sequence of the DNA molecule, potentially affecting the transcription process and the production of proteins .
Result of Action
The insertion of the compound into the replicated DNA can be used to label cells and track DNA synthesis . This can provide valuable information about the rate of DNA replication and cell division in a particular cell population .
生化分析
Biochemical Properties
5-Methoxycarbonylmethyl-2’-O-methyluridine is a precursor of cytidine . It is synthesized by the enzyme UMP synthase, which converts 5-methoxycarbonylmethyl-2-thiouridine to uridine and 2′-O-methyluridine . This synthesis occurs in both mammalian cells and Xenopus oocytes .
Cellular Effects
It is known that analogs of this series have insertional activity towards replicated DNA . This suggests that the compound may influence cell function by interacting with the DNA replication process.
Molecular Mechanism
The molecular mechanism of 5-Methoxycarbonylmethyl-2’-O-methyluridine involves its conversion to uridine and 2′-O-methyluridine by the enzyme UMP synthase . This reaction is part of the metabolic pathway that produces cytidine, an important component of RNA .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to label cells and track DNA synthesis , suggesting that it may have a role in monitoring cellular processes over time.
Metabolic Pathways
5-Methoxycarbonylmethyl-2’-O-methyluridine is involved in the metabolic pathway that produces cytidine . The compound is converted to uridine and 2′-O-methyluridine by the enzyme UMP synthase .
属性
IUPAC Name |
methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXNXXJZCFUOA-UGKPPGOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological significance of Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (mcm5U) modification in tRNA?
A1: The mcm5U modification at the wobble position (position 34) of certain tRNAs plays a crucial role in selenoprotein synthesis. It acts as a precursor for further modifications, forming mcm5s2U and mcm5Um. [ [] - https://www.semanticscholar.org/paper/8a40f7965a9af137dc935f058e4a60a74487b0b6 ] These modifications are essential for the efficient translation of selenoproteins, which are involved in various cellular processes, including antioxidant defense.
Q2: How does the presence or absence of mcm5U and its derivatives affect selenoprotein expression?
A2: Studies have shown that the presence of mcm5Um in the selenocysteine-specific tRNA (tRNASec) is crucial for the efficient recoding of the UGA stop codon to selenocysteine, especially for stress-related selenoproteins like glutathione peroxidase 1 (GPX1). [ [] - https://www.semanticscholar.org/paper/463836e99d51a5005f4690955a145a2b80dd3950 ] Conversely, a lack of mcm5U derivatives can lead to reduced selenoprotein expression, potentially affecting cellular responses to oxidative stress. [ [] - https://www.semanticscholar.org/paper/f35f6c21ce154025cceee66493a323d95e6a0f3a ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
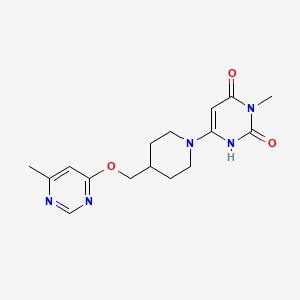
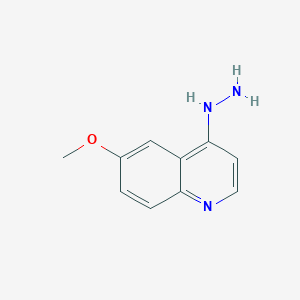
![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)
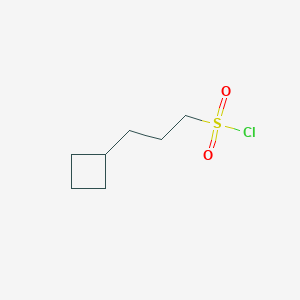
![N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2364066.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
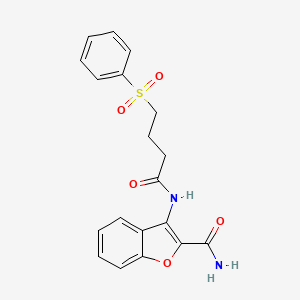
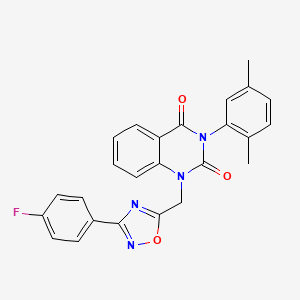


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)
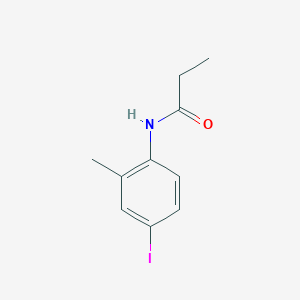
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/new.no-structure.jpg)
